molecular formula C18H12N2S B102811 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- CAS No. 58327-74-5

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-

Cat. No. B102811
CAS RN: 58327-74-5
M. Wt: 288.4 g/mol
InChI Key: ROVDXPQJLHLOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-” is a chemical compound with the molecular formula C18H12N2S and a molecular weight of 288.4 g/mol. It is also known by other names such as “2-Mercapto-4,6-diphenyl-nicotinonitrile” and "4,6-Diphenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile" .

Scientific Research Applications

Photopolymerization Monitoring

This compound can be used as a fluorescent sensor for monitoring different types of photopolymerization processes. It has been shown to have higher sensitivity than some commercially available probes, making it a valuable tool in this field .

Acceleration of Photopolymerization

The compound has been found to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators at the wavelength where the photoinitiator alone does not work . This makes it particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Long-Wavelength Co-Initiators

The compound can serve a dual role as a long-wavelength co-initiator for diphenyliodonium salts initiators . This unique property expands its applicability in photopolymerization processes .

Multicomponent Synthesis

The compound can be used in multicomponent condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents. This provides synthetic routes to various pyridine and thienopyridine derivatives .

Pharmaceuticals

The unique properties of the compound enable its application in the field of pharmaceuticals. However, the specific applications in this field are not detailed in the search results.

Materials Science

The compound is used in materials science due to its unique properties. The specific applications in this field are not detailed in the search results.

Organic Synthesis

The compound is a valuable tool in organic synthesis. It can be used in the synthesis of various organic compounds, contributing to advancements in various scientific disciplines.

properties

IUPAC Name

4,6-diphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVDXPQJLHLOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207059
Record name 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-

CAS RN

58327-74-5
Record name 1,2-Dihydro-4,6-diphenyl-2-thioxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58327-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.